molecular formula C14H22N2O2 B7983758 tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate

Cat. No.: B7983758
M. Wt: 250.34 g/mol
InChI Key: IPYQVOVEOOYQKA-UHFFFAOYSA-N
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Description

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate is an organic compound with the molecular formula C14H22N2O2. It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group, an aminobenzyl moiety, and a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate typically involves the reaction of tert-butyl 2-bromoacetate with 3-aminobenzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various esters, amides, or thioesters.

Scientific Research Applications

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the aminobenzyl and methylamino groups allows for interactions with various biological molecules, potentially leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-aminobenzoate: Similar structure but lacks the methylamino group.

    tert-Butyl 3-aminobenzoate: Similar structure but with the amino group in a different position.

    tert-Butyl 2-(methylamino)acetate: Similar structure but lacks the aminobenzyl group.

Uniqueness

tert-Butyl 2-((3-aminobenzyl)(methyl)amino)acetate is unique due to the combination of the tert-butyl ester, aminobenzyl, and methylamino groups. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-[(3-aminophenyl)methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)10-16(4)9-11-6-5-7-12(15)8-11/h5-8H,9-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYQVOVEOOYQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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